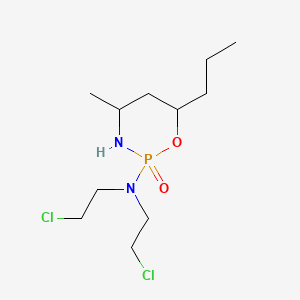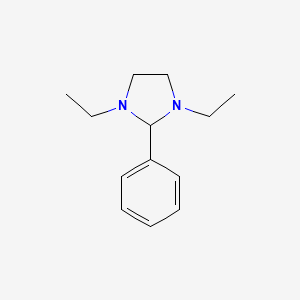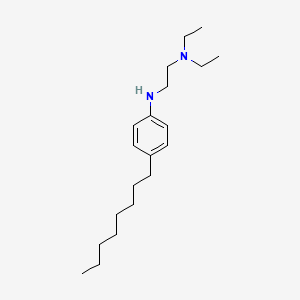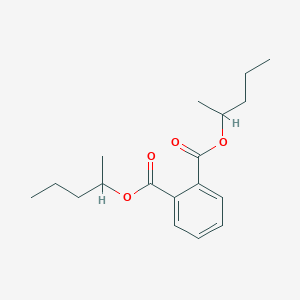![molecular formula C6H6OS4 B14439768 6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-one CAS No. 74962-30-4](/img/structure/B14439768.png)
6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-one is a heterocyclic compound containing sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-one typically involves the halogenation of thioethers. For example, the electrophilic halogenation of the ethylenic bridge in the compound can be achieved using reagents such as sulfuryl chloride (SO2Cl2), Selectfluor, or xenon difluoride (XeF2). These reactions yield various halogenated derivatives, which can be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
6,7-Dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Halogenation reactions, such as chlorination and fluorination, are common substitution reactions for this compound
Common Reagents and Conditions
Chlorination: Sulfuryl chloride (SO2Cl2) is commonly used for chlorination reactions.
Fluorination: Selectfluor and xenon difluoride (XeF2) are used for fluorination reactions.
Major Products Formed
The major products formed from these reactions include various halogenated derivatives, such as monochloro, dichloro, and monofluoro derivatives .
科学的研究の応用
6,7-Dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-one has several scientific research applications:
Chemistry: The compound is used in the synthesis of other heterocyclic compounds and as a building block for more complex molecules.
Materials Science: It is studied for its potential use in the development of new materials with unique electronic properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications
作用機序
The mechanism of action of 6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-one involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological and chemical activities. The exact molecular pathways and targets are still under investigation .
類似化合物との比較
Similar Compounds
5,6-Dihydro-1,3-dithiolo[4,5-b][1,4]dithiine-2-one: This compound is structurally similar and undergoes similar halogenation reactions.
Bis(trimethylenedithio)tetrathiafulvalene: Another related compound with similar structural features and chemical properties.
Uniqueness
6,7-Dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-one is unique due to its specific arrangement of sulfur atoms and its ability to form various halogenated derivatives.
特性
IUPAC Name |
6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6OS4/c7-6-10-4-5(11-6)9-3-1-2-8-4/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNCTRSVBUZLSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(SC1)SC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6OS4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353602 |
Source


|
| Record name | ST50974614 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74962-30-4 |
Source


|
| Record name | 6,7-Dihydro-5H-1,3-dithiolo[4,5-b][1,4]dithiepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74962-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ST50974614 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
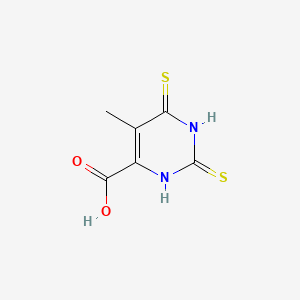

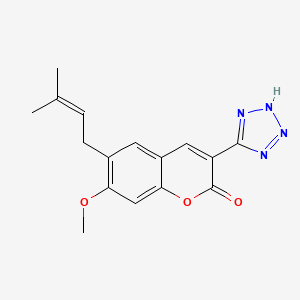
![1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14439697.png)

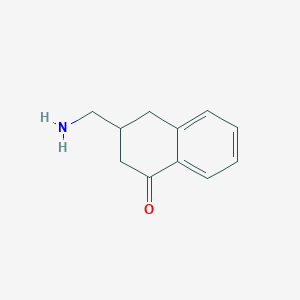
![{[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene](/img/structure/B14439728.png)
